molecular formula C22H21N3O2 B2383460 5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one CAS No. 1189886-93-8

5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one

Cat. No. B2383460
M. Wt: 359.429
InChI Key: UJXYIEBQOCRFGU-UHFFFAOYSA-N
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Description

The compound “5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one” is a complex organic molecule. It contains an indole subunit, which is a common structure in many natural products and pharmaceuticals . The compound also contains a benzodiazepine ring, which is a common structure in drugs used for their sedative and anxiolytic effects .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The indole and benzodiazepine subunits would likely contribute to the overall stability of the molecule .

properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c26-21(24-13-12-15-6-1-3-10-19(15)24)14-25-20-11-4-2-8-18(20)23-17-9-5-7-16(17)22(25)27/h1-4,6,8,10-11,16H,5,7,9,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXYIEBQOCRFGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=NC3=CC=CC=C3N(C2=O)CC(=O)N4CCC5=CC=CC=C54)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one

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